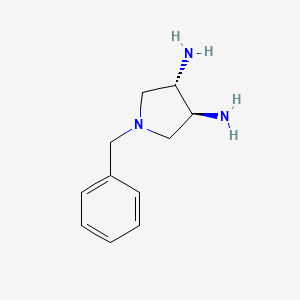

(3S,4S)-1-Benzylpyrrolidine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-1-benzylpyrrolidine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12-13H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEARQVUKBKMUPY-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646129 | |

| Record name | (3S,4S)-1-Benzylpyrrolidine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193352-75-9 | |

| Record name | (3S,4S)-1-Benzylpyrrolidine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3s,4s 1 Benzylpyrrolidine 3,4 Diamine and Chiral Pyrrolidinediamine Derivatives

De Novo Asymmetric Synthesis Strategies

De novo strategies are fundamental for creating optically pure pyrrolidine (B122466) derivatives, as they build the heterocyclic ring from non-cyclic starting materials. mdpi.com This approach allows for the introduction of desired stereocenters with high levels of control. Key methodologies include stereoselective cyclization reactions and asymmetric addition reactions, which form the pyrrolidine skeleton through intramolecular ring closure or intermolecular bond formation, respectively.

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions are a cornerstone in the synthesis of chiral pyrrolidines. These methods involve the formation of the five-membered ring from a linear precursor in a manner that controls the spatial arrangement of substituents. Common strategies include cycloaddition reactions and intramolecular aminations, which offer high efficiency and stereocontrol. acs.orgacs.org

The [3+2] cycloaddition reaction, particularly involving azomethine ylides, is a powerful and widely studied method for the stereocontrolled synthesis of the pyrrolidine ring. acs.orgresearchgate.net This approach involves the reaction of a three-atom component (the azomethine ylide) with a two-atom component (an alkene or dipolarophile), allowing for the simultaneous creation of up to four stereogenic centers. acs.org The stereochemical outcome can be directed by using chiral dipoles, chiral dipolarophiles, or chiral catalysts. acs.org

A common strategy involves the in-situ generation of an azomethine ylide from an α-amino acid, which then reacts with a dipolarophile. The reaction is believed to proceed through a concerted mechanism, which accounts for the high degree of stereospecificity observed where the stereochemistry of the alkene is retained in the product. acs.org Palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane (TMM) with imines have also been developed, utilizing novel phosphoramidite (B1245037) ligands to achieve excellent yields and selectivities. nih.gov This method proceeds through a stepwise mechanism involving a zwitterionic Pd-TMM intermediate. nih.gov

Table 1: Examples of Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

| Catalyst/Chiral Auxiliary | Dipole Precursor | Dipolarophile | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) |

|---|---|---|---|---|

| Ag(I)F | Cyclic Azomethine Ylide Precursor | Oppolzer's Acryloyl Camphor Sultam | High diastereoselectivity | Not specified |

| Chiral Phosphoramidite Ligand (with Pd) | 2-Trimethylsilylmethyl Allyl Acetate | N-Boc or N-Tosyl Imines | High regio-, diastereo-, and enantioselectivity | Excellent |

This table presents selected research findings on the use of [3+2] cycloaddition reactions to form chiral pyrrolidine rings, highlighting the conditions and stereochemical outcomes.

Intramolecular C(sp³)–H amination is an efficient and atom-economical strategy for synthesizing chiral pyrrolidines by forming a key carbon-nitrogen bond. semanticscholar.org This method avoids the need for pre-functionalized starting materials, directly converting a C-H bond into a C-N bond. semanticscholar.org Both metal-catalyzed and biocatalytic approaches have been successfully developed.

Recent advancements have demonstrated the use of dual catalytic systems, such as a chiral ruthenium complex combined with a phosphine (B1218219), to facilitate the cyclization of aliphatic azides into chiral α-aryl pyrrolidines with up to 99% enantiomeric excess (ee). semanticscholar.orgresearchgate.net In this system, the phosphine activates the azide (B81097) to form an iminophosphorane, which then transfers a nitrene unit to the ruthenium catalyst. The chiral metal complex then directs the highly stereocontrolled C–H amination. semanticscholar.org

Furthermore, enzymatic platforms have been engineered for this transformation. Directed evolution of cytochrome P450 enzymes has yielded variants capable of catalyzing the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds to construct pyrrolidine derivatives with high efficiency and enantioselectivity. acs.orgnih.gov Copper(I)/chiral phosphoric acid catalysts have also been employed for the intramolecular radical amination of tertiary C(sp³)-H bonds, providing access to α-quaternary pyrrolidines with up to 81% ee. sustech.edu.cn

Table 2: Catalytic Systems for Intramolecular C(sp³)–H Amination

| Catalytic System | Substrate Type | Key Features | Enantioselectivity (e.e.) |

|---|---|---|---|

| Chiral Ruthenium Complex / Phosphine | Aliphatic Azides | Dual catalysis system; activates unactivated azides. | Up to 99% |

| Engineered Cytochrome P411 | Organic Azides | Biocatalytic; new-to-nature enzymatic reaction. | Good to excellent |

This table summarizes different catalytic approaches for the synthesis of chiral pyrrolidines via intramolecular C(sp³)–H amination, detailing the type of catalyst, substrate, and reported enantioselectivity.

Lewis acid-mediated hydroamination provides a valuable route for pyrrolidine synthesis through the intramolecular addition of an amine to an unactivated alkene or alkyne. This transformation can be part of a cascade reaction, enabling the rapid construction of complex molecular architectures from simple precursors. acs.org

One such strategy involves a metal-free, Lewis acid-mediated 5-endo-dig reductive hydroamination cascade of enynyl amines. acs.org Using a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), this method facilitates the stereoselective synthesis of pyrrolidines bearing hydrophobic side chains. acs.org Bismuth(III) triflate has also been identified as an effective catalyst for the cyclizative hydroamination of unactivated alkenyl sulfonamides, producing N-protected 2-methyl pyrrolidines in good to excellent yields. researchgate.net The reaction may proceed through a joint Lewis acid-Brønsted acid catalysis mechanism. researchgate.net Additionally, Brønsted acids such as triflic acid have been shown to catalyze the cyclization of aminoalkenes that have an electron-withdrawing group on the nitrogen, forming pyrrolidines in excellent yields. berkeley.edu

Asymmetric Addition Reactions

Asymmetric addition reactions offer another de novo pathway to chiral aminopyrrolidines. These methods typically involve the stereocontrolled addition of a nitrogen-containing nucleophile to an electrophilic substrate, establishing a key stereocenter that guides the subsequent cyclization to form the pyrrolidine ring.

The conjugate addition of homochiral lithium amides to α,β-unsaturated esters is a robust and versatile methodology for the asymmetric synthesis of β-amino acid derivatives, which are key precursors for 3-aminopyrrolidines. lookchem.com This approach has been successfully applied to the stereodivergent synthesis of both syn- and anti-3,4-disubstituted aminopyrrolidines with high levels of diastereomeric and enantiomeric excess. nih.gov

The key step involves the 1,4-addition of a chiral lithium amide, often derived from α-methylbenzylamine, to an α,β-unsaturated ester substrate, such as methyl 4-(N-benzyl-N-allylamino)but-2-enoate. rsc.org This reaction creates a β-amino enolate intermediate with high stereocontrol. Subsequent functionalization of this enolate, followed by chemoselective N-deprotection and cyclization, yields the desired aminopyrrolidine. nih.gov This protocol provides a complementary and highly stereoselective route to various aminopyrrolidine structures.

This table outlines the application of lithium amide conjugate addition for preparing substituted aminopyrrolidines, indicating the reagents, general reaction sequence, and high degree of stereocontrol achieved.

Synthesis via Derivatization of Chiral Precursors

A prevalent strategy for synthesizing complex chiral molecules is to begin with a readily available, optically pure precursor from the "chiral pool" and modify it through a series of stereocontrolled reactions. This approach leverages the existing stereochemistry of the starting material to build new chiral centers with high fidelity.

Chiral pyrrolidinediols are versatile intermediates that can be accessed from natural sources like amino acids or tartaric acid. Their hydroxyl groups provide convenient handles for further functionalization, including conversion to the corresponding diamines.

A well-established route to the key intermediate, (+)-(3S,4S)-1-Benzylpyrrolidine-3,4-diol, begins with L-tartaric acid, a common and inexpensive chiral starting material. The synthesis involves a two-step process:

Condensation: L-tartaric acid is first condensed with benzylamine (B48309). This reaction forms a cyclic imide, which establishes the pyrrolidine ring structure.

Reduction: The resulting intermediate is then reduced, typically using a reagent like sodium borohydride (B1222165) in the presence of a Lewis acid such as boron trifluoride etherate (NaBH₄—BF₃·Et₂O). nih.gov This step reduces the carbonyl groups of the imide to methylene (B1212753) groups and yields the target diol, (3S,4S)-1-Benzylpyrrolidine-3,4-diol. nih.gov

The absolute configuration of the final product is directly derived from that of the L-tartaric acid starting material. nih.gov This diol is a valuable precursor, notably used in the preparation of the chiral phosphine ligand DEGphos. nih.gov

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | L-Tartaric Acid | Benzylamine | Cyclic Imide Intermediate |

| 2 | Cyclic Imide Intermediate | NaBH₄—BF₃·Et₂O | (3S,4S)-1-Benzylpyrrolidine-3,4-diol |

The conversion of a 1,2-diol to a 1,2-diamine is a fundamental transformation in organic synthesis. For a chiral diol like (3S,4S)-1-Benzylpyrrolidine-3,4-diol, this conversion must proceed with retention or a predictable inversion of stereochemistry to preserve enantiomeric purity. A common and effective method involves a two-step sequence with double inversion of configuration (SN2 reaction), ultimately resulting in the retention of the original stereochemical pattern (trans-diol to trans-diamine).

Activation of Hydroxyl Groups: The hydroxyl groups of the diol are first converted into good leaving groups. A standard method is mesylation, where the diol is treated with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. researchgate.net This reaction forms a dimesylate intermediate.

Nucleophilic Substitution with Azide: The dimesylate is then treated with an azide source, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃). researchgate.net The azide ion acts as a nucleophile, displacing both mesylate groups via an SN2 mechanism. This step proceeds with inversion of configuration at both chiral centers.

Reduction of the Diazide: The resulting diazide intermediate is subsequently reduced to the corresponding diamine. This is typically achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or with reducing agents like lithium aluminum hydride (LiAlH₄). rsc.org

This sequence effectively transforms the trans-diol into the target (3S,4S)-1-Benzylpyrrolidine-3,4-diamine.

| Step | Intermediate | Typical Reagents | Transformation |

|---|---|---|---|

| 1 | (3S,4S)-1-Benzylpyrrolidine-3,4-diol | Methanesulfonyl chloride (MsCl), Pyridine | Formation of Dimesylate |

| 2 | Dimesylate Intermediate | Sodium Azide (NaN₃) | Formation of Diazide (via SN2) |

| 3 | Diazide Intermediate | H₂, Pd/C or LiAlH₄ | Reduction to Diamine |

An alternative synthetic approach involves modifying an existing, optically pure pyrrolidine ring. nih.gov Chiral pool starting materials like proline and 4-hydroxyproline (B1632879) are common choices, as they provide a pre-formed, enantiopure pyrrolidine scaffold. nih.gov From these precursors, a variety of synthetic operations can be performed to introduce the desired functional groups.

Modern synthetic methods offer diverse ways to construct and functionalize the pyrrolidine core. Techniques such as ring-closing enyne metathesis (RCEM) can build the pyrrolidine ring from acyclic precursors under mild conditions. organic-chemistry.org Furthermore, cycloaddition reactions, like the reductive [3+2] cycloaddition of amides and conjugated alkenes, can generate highly substituted and structurally complex pyrrolidines with good diastereocontrol. acs.org These advanced methods expand the toolkit for accessing novel and diverse chiral pyrrolidine derivatives.

Transformation from Chiral Pyrrolidinediols

Control and Determination of Enantiomeric and Diastereomeric Purity

Ensuring the stereochemical integrity of the final product is paramount in chiral synthesis. This involves both controlling the stereochemical outcome of reactions and accurately measuring the purity of the products.

Stereocontrol in synthesis is often achieved by using chiral catalysts, reagents, or auxiliaries. In the context of modifying existing pyrrolidine rings, the steric bulk of substituents can significantly influence the stereochemical outcome. For instance, increasing the steric demand of a substituent on the amide nitrogen can improve diastereocontrol in cycloaddition reactions. acs.org Advanced protocols, such as continuous flow synthesis, have also been shown to provide superior diastereocontrol in the preparation of chiral pyrrolidines. rsc.org

Determination of Purity requires specialized analytical techniques capable of distinguishing between stereoisomers. Common methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot directly distinguish enantiomers, the use of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to separate signals for each enantiomer. libretexts.org Alternatively, the chiral compound can be derivatized with a chiral reagent to form diastereomers, which have distinct NMR spectra. libretexts.org 19F NMR has also been used for enantiodiscrimination after derivatization with a fluorine-containing chiral reagent. rsc.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, which uses a chiral stationary phase (CSP), is a powerful technique for separating and quantifying enantiomers. Another approach is to derivatize the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. nih.gov

| Technique | Principle | Application |

|---|---|---|

| NMR with Chiral Solvating Agents (CSAs) | Forms transient diastereomeric complexes that have different NMR chemical shifts. libretexts.org | Quantification of enantiomeric excess (ee). |

| NMR with Chiral Derivatizing Agents | Covalent bonding to a chiral agent creates stable diastereomers with distinct NMR spectra. libretexts.org | Determination of both enantiomeric and diastereomeric purity. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Direct separation and quantification of enantiomers. |

| HPLC after Derivatization | Conversion of enantiomers into diastereomers allows separation on standard achiral columns. nih.gov | Indirect quantification of enantiomeric excess. |

Practical Considerations in Synthetic Pathways and Scalability

Transitioning a synthetic route from a laboratory setting to a larger, more practical scale requires careful consideration of several factors. Efficiency, cost, and safety are critical. An ideal scalable synthesis should involve a minimal number of steps, use inexpensive and readily available reagents, and produce high yields of the desired product.

Modern approaches are continually being developed to improve the practicality of chiral amine synthesis. For example, enzymatic and chemoenzymatic cascades can significantly shorten traditional multi-step syntheses, offering a more streamlined and efficient route to chiral products. acs.org

Furthermore, process technology plays a crucial role in scalability. The development of continuous flow protocols for the synthesis of chiral pyrrolidines represents a significant advance. rsc.org Flow chemistry can offer improved reaction control, enhanced safety, and higher throughput compared to traditional batch processes. A reported flow methodology demonstrated the potential for large-scale applications with a throughput of 7.45 g/h for a key pyrrolidine intermediate, highlighting the power of this technology for scalable synthesis. rsc.org

3s,4s 1 Benzylpyrrolidine 3,4 Diamine and Derivatives As Chiral Building Blocks in Complex Molecule Synthesis

Construction of Chiral Heterocyclic Scaffolds

The strategic placement of the two amino groups in a trans configuration on the pyrrolidine (B122466) ring of (3S,4S)-1-benzylpyrrolidine-3,4-diamine makes it an ideal starting material for the synthesis of various chiral heterocyclic structures. The nucleophilic nature of the amino groups allows for their incorporation into larger ring systems or for their use as handles for further functionalization, leading to a diverse range of derivatives with potential applications in catalysis and medicinal chemistry.

Synthesis of Novel Chiral Crown Ethers

Chiral crown ethers are a class of macrocyclic polyethers that have garnered significant attention due to their ability to engage in enantioselective recognition of guest molecules, a property that is valuable in the fields of chiral separation, sensing, and asymmetric catalysis. researchgate.net The incorporation of a C2-symmetric chiral unit, such as that derived from this compound, into the macrocyclic framework is a common strategy to induce chirality and create a well-defined chiral cavity.

The synthesis of chiral aza-crown ethers often involves the condensation of a C2-symmetric chiral diamine with a suitable di-electrophile, such as a diacid chloride or a dialdehyde (B1249045) followed by reduction. In a typical approach, this compound can be reacted with a long-chain dicarboxylic acid dichloride under high-dilution conditions to promote intramolecular cyclization, yielding a chiral dilactam. Subsequent reduction of the amide functionalities would then afford the desired chiral diaza-crown ether. The size of the macrocycle can be readily tuned by varying the length of the dicarboxylic acid chain.

| Reactant 1 | Reactant 2 | Product Class | Key Features |

| This compound | Dicarboxylic acid dichloride | Chiral dilactam | C2-symmetric, precursor to aza-crown ethers |

| Chiral dilactam | Reducing agent (e.g., LiAlH4) | Chiral diaza-crown ether | C2-symmetric, potential for enantioselective recognition |

The resulting C2-symmetric diaza-crown ethers possess a chiral environment that can be exploited for the enantioselective binding of chiral ammonium (B1175870) salts, such as the hydrochlorides of amino acid esters. The complexation ability and the degree of enantiomeric recognition are influenced by factors such as the size of the macrocyclic ring and the nature of the substituents on the pyrrolidine nitrogen. researchgate.net

Preparation of 3,4-Substituted Pyrrolidine Derivatives

The vicinal diamine motif of this compound serves as a versatile platform for the synthesis of a wide range of 3,4-substituted pyrrolidine derivatives. These derivatives often exhibit interesting biological activities or serve as key intermediates in the synthesis of more complex target molecules.

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. umn.edu The modification of the sugar moiety is a common strategy to enhance the therapeutic properties and overcome resistance mechanisms. The pyrrolidine scaffold has emerged as a viable carbocyclic replacement for the furanose ring in nucleoside analogs. The synthesis of pyrrolidine-based nucleoside analogs can be envisioned starting from chiral 3,4-diaminopyrrolidine derivatives.

One of the amino groups of this compound can be selectively protected, allowing the other amino group to be used as a nucleophile to attach a nucleobase. For instance, a protected diamine can be reacted with a halogenated purine (B94841) or pyrimidine (B1678525) base to form a C-N bond, mimicking the glycosidic bond in natural nucleosides. umn.edu Subsequent deprotection and further modifications can lead to a variety of pyrrolidine nucleoside analogs. The stereochemistry of the starting diamine is crucial in determining the spatial orientation of the nucleobase and other substituents, which in turn affects the biological activity of the final compound. nih.gov

| Starting Material | Key Transformation | Product Class |

| Mono-protected this compound | Nucleophilic substitution with a halogenated nucleobase | Pyrrolidine nucleoside analog |

| Pyrrolidine nucleoside analog | Deprotection and further functionalization | Diverse library of nucleoside analogs |

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and increased binding affinity to biological targets. The synthesis of fluorinated pyrrolidine derivatives is therefore of great interest in medicinal chemistry. An enantiospecific synthesis of (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine has been developed, showcasing the utility of chiral pyrrolidine precursors.

While not directly starting from the diamine, the synthesis of this fluorinated derivative often begins with a related chiral precursor, (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine, which can be derived from tartaric acid. This diol can be converted to a cyclic sulfate (B86663), which is then opened with an azide (B81097) nucleophile to give a 3-azido-4-hydroxypyrrolidine. The hydroxyl group can then be transformed into a fluoride (B91410) using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). Finally, reduction of the azide group furnishes the desired (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine. This transformation highlights the importance of stereocontrolled reactions in accessing these valuable building blocks.

| Precursor | Key Steps | Product |

| (3S,4S)-1-Benzyl-3,4-dihydroxypyrrolidine | Cyclic sulfate formation, azide opening, fluorination, azide reduction | (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine |

The construction of all-carbon quaternary stereocenters is a challenging task in organic synthesis. Pyrrolidines bearing a C4-ester-quaternary center are important structural motifs found in various natural products and biologically active compounds. A highly stereodivergent synthesis of these complex pyrrolidines has been achieved through a silver-catalyzed [3+2] cycloaddition of iminoesters with α-substituted acrylates. researchgate.netacs.org

This method allows for the selective formation of either exo- or endo-pyrrolidines with excellent diastereoselectivities and enantioselectivities by employing two distinct chiral ligand systems. researchgate.net While this approach does not directly utilize this compound as a starting material, it represents a powerful strategy for the synthesis of highly substituted chiral pyrrolidines. The resulting C4-ester-quaternary pyrrolidines can be further elaborated to access complex natural products, such as spirotryprostatin A. acs.org

| Catalytic System | Diastereoselectivity | Product |

| AgHMDS/DTBM-Segphos | exo-selective | exo-C4-Ester-quaternary pyrrolidines |

| Ag2O/CA-AA-Amidphos | endo-selective | endo-C4-Ester-quaternary pyrrolidines |

The relative stereochemistry of the substituents on the pyrrolidine ring is critical for its biological activity. The synthesis of both anti- and syn-substituted aminopyrrolidine derivatives from a common precursor is a valuable strategy in medicinal chemistry, as it allows for the exploration of the structure-activity relationship. The enantioselective [3+2] cycloaddition of glycine (B1666218) imino esters with (Z)-nitroalkenes bearing a masked amino group in the β-position, catalyzed by a chiral silver complex, provides access to chiral cis-3,4-diaminopyrrolidines, which correspond to the syn-diastereomer. researchgate.net

The choice of the chiral ligand is crucial for achieving high yields and stereoselectivities. researchgate.net The resulting syn-diaminopyrrolidines can be further functionalized to explore their biological potential. The synthesis of the corresponding anti-diaminopyrrolidines may require a different synthetic approach, potentially involving a stereochemical inversion at one of the stereocenters of the syn-isomer or starting from a precursor with the desired anti stereochemistry.

| Reaction | Catalyst | Product |

| [3+2] cycloaddition of glycine imino esters and (Z)-nitroalkenes | Chiral silver phosphoramidite (B1245037) complex | syn-3,4-Diaminopyrrolidines |

Incorporation into Supramolecular Assemblies and Materials

The rigid, stereochemically defined structure of the (3S,4S)-1-benzylpyrrolidine backbone makes it an attractive component for the construction of ordered, three-dimensional supramolecular structures. The two primary amine functionalities provide ideal points for covalent assembly into larger, functional materials.

Porous Organic Cages (POCs) are discrete, three-dimensional molecules with intrinsic cavities that can form porous materials in the solid state. researchgate.net The synthesis of these cages often relies on dynamic covalent chemistry, typically the formation of imine bonds through the condensation of amine and aldehyde precursors. researchgate.netsemanticscholar.org The geometry of these precursors dictates the final topology of the cage.

Chiral diamines are frequently employed as building blocks to introduce chirality into the cage structure, creating enantioselective environments within the pores. semanticscholar.orgresearchgate.net The reaction of a chiral diamine with a multialdehyde linker, such as a trialdehyde or tetraaldehyde, can lead to the formation of complex cage structures, for example, [4+8] square prisms or [6+12] octahedral POCs. semanticscholar.orgrsc.org

While the specific use of this compound in the synthesis of POCs is not extensively documented in current literature, its structural features make it a prime candidate for such applications. As a C2-symmetric chiral diamine, its condensation with appropriate aldehyde building blocks could yield novel chiral cages with potential applications in enantioselective separations and catalysis.

Table 1: Representative Topologies of Porous Organic Cages from Diamine Precursors

| Diamine Linker Shape | Aldehyde Precursor | Resulting Cage Topology |

|---|---|---|

| Linear | Tetraformyl-resorcin nih.govarene | [6+12] Octahedral |

| V-Shaped | Tetraformyl-resorcin nih.govarene | [4+8] Square Prism |

This table illustrates common outcomes from the reaction of diamine linkers with multialdehyde precursors, establishing the principle by which this compound could be used. semanticscholar.orgacs.org

Circularly Polarized Luminescence (CPL) is a phenomenon where a chiral luminophore emits left- and right-circularly polarized light with different intensities. light-am.com This property is of great interest for applications in 3D displays, optical data storage, and biological probes. rsc.orgresearchgate.net CPL-active materials can be constructed by combining a luminescent center, such as a lanthanide ion, with a chiral ligand. oaepublish.com

The chirality of the ligand is transferred to the metal center upon coordination, creating a chiral environment that induces CPL activity. oaepublish.com Chiral organic molecules are essential for this purpose, and various strategies exist, including the use of intrinsically chiral luminophores or the induction of chirality through chiral ligands or host-guest systems. oaepublish.com

This compound, as a chiral chelating ligand, is a suitable candidate for inducing chirality in lanthanide complexes. The two amine groups can coordinate to a lanthanide ion, forming a stable, chiral complex. This complex would be expected to exhibit the characteristic luminescence of the lanthanide ion, but with the added property of circular polarization. Though specific examples involving this particular diamine are not prominent in the literature, the design principle is well-established with other chiral ligands.

Precursors for Other Chiral Ligands (e.g., Chiral Phosphine (B1218219) Ligands like DEGphos from diol precursor)

One of the most significant applications of the (3S,4S)-1-benzylpyrrolidine scaffold is its use as a precursor for synthesizing high-performance chiral phosphine ligands for asymmetric catalysis. nih.gov While the diamine itself can be a ligand, its corresponding diol derivative, (3S,4S)-1-Benzylpyrrolidine-3,4-diol , is a well-established precursor to the highly efficient ligand DEGphos. nih.gov

The synthesis of the diol precursor starts from L-tartaric acid, which undergoes condensation with benzylamine (B48309) followed by reduction to form the chiral pyrrolidine ring with a trans-diol configuration. nih.gov This diol is a key intermediate for producing C2-symmetric bisphosphine ligands.

The chiral phosphine ligand DEGphos , or (+)-(3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine, is prepared from this diol precursor. nih.gov The hydroxyl groups of the diol are converted into good leaving groups (e.g., tosylates), which are then displaced by diphenylphosphide ions to install the two diphenylphosphino moieties. DEGphos has proven to be an efficient ligand in rhodium-catalyzed asymmetric hydrogenations. nih.gov

The structural backbone of this compound is identical to that of the diol precursor for DEGphos, highlighting its relevance and potential as a starting material for other novel chiral ligands.

Table 2: Crystal and Refinement Data for the DEGphos Precursor, (3S,4S)-1-Benzylpyrrolidine-3,4-diol

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅NO₂ |

| Molar Mass | 193.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁ |

| a (Å) | 6.0244 (10) |

| b (Å) | 8.1033 (14) |

| c (Å) | 10.3981 (18) |

| β (°) | 96.016 (2) |

| Volume (ų) | 504.81 (15) |

| Z | 2 |

| R[F² > 2σ(F²)] | 0.032 |

| wR(F²) | 0.105 |

Data sourced from crystallographic studies on the key diol intermediate. nih.gov

Computational and Theoretical Investigations of 3s,4s 1 Benzylpyrrolidine 3,4 Diamine Systems

Computational Ligand Design and High-Throughput Screening Initiatives

The (3S,4S)-1-benzylpyrrolidine-3,4-diamine framework serves as a valuable scaffold in computational ligand design due to its well-defined three-dimensional structure. nih.govresearchgate.net In silico approaches are frequently employed to design libraries of derivatives and screen them for potential biological activity or catalytic performance.

High-throughput virtual screening (HTVS) initiatives often begin with the creation of a virtual library. This involves computationally enumerating derivatives of the core scaffold by adding a variety of substituents to the amine groups or modifying the benzyl (B1604629) moiety. These libraries can contain thousands to millions of virtual compounds. Subsequently, these compounds are screened against a specific biological target, such as an enzyme's active site, using molecular docking simulations. These simulations predict the preferred binding orientation of the ligand and estimate its binding affinity, often expressed as a docking score.

Quantitative Structure-Activity Relationship (QSAR) models, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed for these libraries. nih.gov By correlating the structural features of the molecules with their predicted activities, these models can identify key steric and electronic properties required for optimal interaction with the target, guiding the synthesis of the most promising candidates. nih.gov

| Compound ID | Modification on Diamine | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Predicted Interactions |

|---|---|---|---|---|

| V-001 | Unsubstituted | -7.5 | 850 | Hydrogen bond with Asp145 |

| V-002 | N,N'-dimethyl | -8.2 | 320 | Hydrogen bond with Asp145, Hydrophobic interaction with Leu25 |

| V-003 | N-acetyl | -9.1 | 95 | Hydrogen bonds with Asp145 and Glu91 |

| V-004 | N-(4-chlorobenzoyl) | -10.3 | 15 | Hydrogen bonds with Asp145 and Glu91, Pi-stacking with Phe80 |

Mechanistic Studies of Chiral Induction in Catalysis

Chiral diamines are fundamental components of many successful asymmetric catalysts. rsc.org Computational methods, particularly Density Functional Theory (DFT), are indispensable for elucidating the mechanisms of chiral induction by catalysts derived from this compound. nih.govresearchgate.netacs.org These studies involve modeling the entire catalytic cycle, including reactant coordination, transition states, and product release.

The origin of enantioselectivity is investigated by calculating the energy profiles for the reaction pathways leading to the different stereoisomeric products. The transition state structures are of particular importance, as the energy difference between the diastereomeric transition states determines the enantiomeric excess of the product. nih.gov By analyzing the geometries of these transition states, researchers can identify the specific non-covalent interactions—such as hydrogen bonding, steric repulsion, or π-π stacking—that favor the formation of one enantiomer over the other. acs.org This detailed understanding allows for the rational design of more selective and efficient catalysts. nih.gov

| Transition State | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| TS-Re | Leads to (R)-product | 12.5 | (S)-product |

| TS-Si | Leads to (S)-product | 10.8 |

Conformational Analysis and Stereochemical Control

The stereochemical outcome of reactions involving this compound is intrinsically linked to the conformational preferences of its five-membered ring. The pyrrolidine (B122466) ring is not planar and typically adopts puckered conformations, such as envelope or twisted forms, to relieve torsional strain. nih.gov Computational modeling is used to map the potential energy surface of the molecule and identify the lowest-energy conformers.

For pyrrolidine systems, the ring can exist in two main low-energy conformations, often described as "up" and "down" puckering, depending on the position of the C4 atom relative to the plane of the other ring atoms. nih.gov The substituents on the ring, including the benzyl group at N1 and the two amino groups at C3 and C4, significantly influence the relative stability of these conformers. The bulky benzyl group and the stereochemistry of the diamine substituents dictate a preferred conformational state, which in turn orients the reactive groups in a specific spatial arrangement. This conformational rigidity is key to effective stereochemical control in asymmetric synthesis, as it creates a well-defined chiral environment around the reactive centers.

| Conformer | Ring Pucker | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | C4-exo (Down) | -38.5° | 0.00 |

| B | C4-endo (Up) | +39.2° | 2.15 |

Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of this compound. scienceopen.com Methods like DFT are used to calculate a range of molecular properties that govern how the molecule will behave in a chemical reaction.

Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), which for this diamine is primarily associated with the lone pairs on the nitrogen atoms. The LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps highlight electron-rich regions (negative potential), such as the nitrogen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents and for understanding its role as a ligand or organocatalyst. arabjchem.org

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | +0.9 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 1.9 D |

| Mulliken Charge on N(amine) | -0.75 e |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes to Chiral Pyrrolidinediamines

The development of new and sustainable methods for synthesizing chiral pyrrolidinediamines is a critical area of ongoing research. Traditional synthetic routes can sometimes be lengthy, require harsh reaction conditions, or utilize hazardous reagents. Future efforts are increasingly directed towards greener and more efficient synthetic strategies.

Key areas of focus include:

Biocatalysis and Enzymatic Reactions: Harnessing enzymes for the synthesis of chiral diamines offers a highly selective and environmentally friendly alternative to traditional chemical methods. chemrxiv.orgresearchgate.netchemrxiv.org Researchers are exploring the use of engineered enzymes to produce specific stereoisomers of pyrrolidinediamines with high enantiomeric purity.

Catalytic Asymmetric Synthesis: The development of catalytic methods to introduce chirality and construct the pyrrolidine (B122466) ring in a single, efficient step is a major goal. This includes leveraging transition metal catalysis and organocatalysis to create complex chiral structures from simple starting materials. bohrium.com

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, better reaction control, and easier scalability. Applying flow chemistry to the synthesis of chiral pyrrolidinediamines could lead to more efficient and sustainable production methods.

Use of Renewable Feedstocks: Future synthetic routes will likely focus on utilizing renewable starting materials to reduce the environmental impact of chemical synthesis. This involves exploring bio-based feedstocks for the construction of the pyrrolidine core.

A comparison of traditional versus emerging synthetic approaches is highlighted in the table below.

| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes |

| Catalyst | Often stoichiometric reagents | Catalytic (enzymes, organocatalysts, metal complexes) |

| Solvents | Often hazardous organic solvents | Greener solvents (water, ionic liquids, supercritical fluids) |

| Atom Economy | Can be low | Generally higher |

| Reaction Conditions | Often harsh (high temperature/pressure) | Milder reaction conditions |

| Stereoselectivity | May require chiral auxiliaries or resolution | Often high and directly controlled by the catalyst |

Expanding the Scope of Catalytic Applications with (3S,4S)-1-Benzylpyrrolidine-3,4-diamine Scaffolds

The this compound scaffold has proven to be a versatile ligand and organocatalyst in a variety of asymmetric reactions. However, there is still significant potential to expand its applications into new and more challenging transformations.

Future research in this area is expected to explore:

Novel Asymmetric Reactions: The development of new catalytic reactions that can be effectively promoted by this compound and its derivatives. This includes exploring C-H activation, photoredox catalysis, and electrocatalysis.

Tandem and Cascade Reactions: Designing complex, multi-step reactions that can be catalyzed by a single catalyst derived from the this compound scaffold. This approach improves efficiency by reducing the number of purification steps.

Polymerization Reactions: The use of chiral pyrrolidinediamine-based catalysts in stereoselective polymerization to create polymers with controlled tacticity and novel material properties.

Synthesis of Complex Molecules: Employing these catalysts in the key steps of the total synthesis of natural products and pharmaceutically active compounds. nih.gov

The versatility of pyrrolidine-based organocatalysts is demonstrated by their successful application in a wide range of reaction types. bohrium.com The future will see the expansion of this repertoire, with a focus on reactions that are currently difficult to achieve with high stereoselectivity.

Advanced Material Science Applications beyond Current Discoveries

While the primary application of this compound has been in catalysis, its unique chiral structure opens up possibilities for its use in advanced materials. The incorporation of chiral molecules into materials can impart unique optical, electronic, and recognition properties.

Emerging research directions in this area may include:

Chiral Nanomaterials: The use of chiral pyrrolidinediamines as capping agents or ligands to create chiral gold or silver nanoparticles. nih.gov These materials have potential applications in sensing, chiroptical devices, and asymmetric catalysis.

Chiral Polymers and Frameworks: Incorporating the this compound unit into polymers or metal-organic frameworks (MOFs) to create materials with chiral pores or surfaces. These materials could be used for enantioselective separations, sensing, and heterogeneous catalysis.

Liquid Crystals: The development of liquid crystalline materials based on chiral pyrrolidinediamine derivatives, which could have applications in displays and optical switching devices.

Functional Surfaces: The modification of surfaces with this compound to create chiral interfaces for applications in enantioselective recognition and separation.

The unique properties of pyrrolidinone derivatives are already being explored in the development of advanced polymers, specialized coatings, and novel composite materials. nbinno.com This suggests a promising future for the integration of chiral pyrrolidine structures into functional materials.

Integration with Artificial Intelligence and Machine Learning for Catalyst/Ligand Design

In the context of this compound, AI and ML can be utilized to:

Predict Catalyst Performance: Machine learning models can be trained on existing experimental data to predict the enantioselectivity and reactivity of new catalysts based on the pyrrolidinediamine scaffold. catalysis-summit.comrsc.org This can significantly reduce the time and resources required for catalyst screening.

Design Novel Ligands: Generative algorithms can propose new chiral ligand structures with improved properties by exploring vast chemical spaces. catalysis-summit.com This can lead to the discovery of next-generation catalysts with enhanced performance.

Elucidate Reaction Mechanisms: AI-powered molecular simulations can provide detailed insights into reaction mechanisms at the atomic level, helping researchers to understand the factors that control stereoselectivity and reactivity. meryt-chemical.com

Optimize Reaction Conditions: Machine learning algorithms can be used to identify the optimal reaction conditions (temperature, solvent, concentration, etc.) for a given catalytic transformation, leading to higher yields and selectivities.

The application of machine learning in asymmetric catalysis is still a developing field, but it holds immense promise for accelerating the discovery and optimization of chiral catalysts and ligands. chemrxiv.org Neural networks, for instance, have been successfully used to predict enantioselectivity in asymmetric catalytic reactions, even with limited datasets. rasayanika.comchemistryworld.com

Q & A

Q. What are the established synthetic routes for (3S,4S)-1-Benzylpyrrolidine-3,4-diamine, and how are stereochemical outcomes controlled?

The compound is synthesized via a multi-step protocol starting from L-tartaric acid. Key steps include condensation with benzylamine followed by reduction using NaBH4–BF3·Et2O to yield the diol intermediate, which is subsequently converted to the diamine . Stereochemical control is achieved through chiral starting materials and reaction conditions (e.g., temperature, solvent polarity). For example, the use of NaBH4 in ether solvents preserves the (3S,4S) configuration during reduction .

Q. What analytical methods are critical for confirming the structure and enantiomeric purity of this compound?

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of stereochemistry and molecular conformation. A reported structure (R factor = 0.032) confirms the (3S,4S) configuration .

- NMR spectroscopy : Key signals include pyrrolidine ring protons (δ 2.5–3.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm). Coupling constants (e.g., J = 6–8 Hz for vicinal protons) validate stereochemistry .

- Chiral HPLC : Essential for assessing enantiomeric purity, especially when using the compound as a chiral building block in asymmetric synthesis .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in inert atmospheres (e.g., argon) at room temperature, as prolonged exposure to moisture or oxygen may lead to decomposition .

- Handling : Use glove boxes or Schlenk lines for air-sensitive reactions. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential skin/eye irritation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points, solubility) across studies?

Variations in melting points (e.g., 94–100°C for related diol intermediates) may arise from polymorphic forms or residual solvents . To address this:

- Perform recrystallization in multiple solvents (e.g., ethanol, hexane) and characterize via differential scanning calorimetry (DSC).

- Compare experimental data with computational predictions (e.g., density functional theory for crystal packing) .

Q. What strategies mitigate side reactions during hydrogenolysis of the benzyl group in downstream applications?

- Catalyst selection : Use 10% Pd/C under H2 atmosphere for selective debenzylation. Over-hydrogenation can be minimized by monitoring reaction progress via TLC .

- Solvent optimization : Anhydrous methanol reduces competing esterification or oxidation pathways.

- Temperature control : Maintain reactions at 25–30°C to avoid decomposition of sensitive amine products .

Q. How does enantiomeric purity impact the compound’s utility in asymmetric catalysis or medicinal chemistry?

- Catalysis : Even minor enantiomeric impurities (e.g., >98% ee required) can drastically reduce enantioselectivity in catalytic cycles. Validate purity via polarimetry ([α]D = +15° to +20° for the pure (3S,4S) form) .

- Drug discovery : Impurities may alter pharmacokinetics or toxicity profiles. Use chiral derivatization agents (e.g., Marfey’s reagent) for LC-MS quantification of diastereomers .

Q. What computational methods are suitable for modeling the compound’s reactivity in novel reaction systems?

- Molecular dynamics (MD) simulations : Study conformational flexibility in solution (e.g., chair vs. boat pyrrolidine conformers).

- Density functional theory (DFT) : Predict reaction pathways for amine-directed functionalization (e.g., C–H activation). Benchmark against experimental NMR shifts (e.g., δ 1.8–2.2 ppm for axial protons) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data between SDS and primary literature?

While SDS documents (e.g., ) list acute toxicity as "data not available," in vitro studies suggest moderate cytotoxicity (IC50 ≈ 50 µM in HEK293 cells). To reconcile:

- Conduct dose-response assays using standardized protocols (e.g., MTT assays).

- Cross-reference with structurally analogous compounds (e.g., pyrrolidine diamines) for predictive toxicology .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.